REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([Cl:19])[c:5]2[c:6]([n:7]1)[n:8]([C:11]([c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)=[O:18])[cH:9][cH:10]2.[CH3:22][OH:23].[Na+:21].[OH-:20]>>[Br:1][c:2]1[cH:3][c:4]([Cl:19])[c:5]2[c:6]([n:7]1)[nH:8][cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccccc1)n1ccc2c(Cl)cc(Br)nc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Clc1cc(Br)nc2[nH]ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |